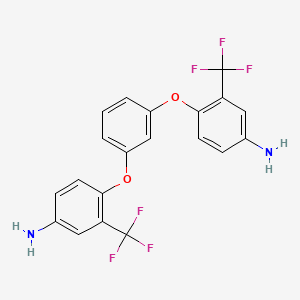

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

Description

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene is a fluorinated aromatic diamine monomer characterized by a central benzene ring linked via ether bonds to two 4-amino-2-trifluoromethylphenyl groups in the meta (1,3) positions. This structural configuration imparts unique properties, including enhanced solubility in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, DMAc) and improved dielectric performance due to the electron-withdrawing trifluoromethyl (-CF₃) groups. The meta-substitution pattern disrupts polymer chain symmetry, reducing crystallinity and promoting amorphous structures in polyimides (PIs) and polyamides (PAs), making it valuable for optoelectronic and high-performance polymer applications .

Properties

Molecular Formula |

C20H14F6N2O2 |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

4-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-8-11(27)4-6-17(15)29-13-2-1-3-14(10-13)30-18-7-5-12(28)9-16(18)20(24,25)26/h1-10H,27-28H2 |

InChI Key |

PGGDRKNQBAILPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene

Nucleophilic Aromatic Substitution Followed by Catalytic Reduction

The most common and effective preparation method involves a two-step process:

Step 1: Nucleophilic Substitution Reaction

- Starting materials : Resorcinol or related dihydroxybenzene derivatives react with fluorinated nitro aromatic compounds such as 2-chloro-5-nitrobenzotrifluoride.

- Reaction conditions : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base.

- Mechanism : The phenolic hydroxyl groups perform nucleophilic substitution on the aryl halide (chloride), displacing the chlorine atom and forming bis-nitro-substituted intermediates.

Step 2: Catalytic Reduction of Nitro Groups to Amines

- Catalysts and reagents : Hydrazine hydrate in the presence of palladium on carbon (Pd/C) catalyst is used for the reduction.

- Conditions : The reaction is carried out in ethanol or similar solvents, typically at elevated temperatures.

- Outcome : The nitro groups are converted to amino groups, yielding the desired diamine compound.

This method is exemplified in the synthesis of a closely related compound, 2-tert-butyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene, which shares similar synthetic principles.

Direct Hydrogenation of Nitro-Substituted Intermediates

An alternative approach involves:

- Starting material : 1,3-Bis-(4-nitro-2-trifluoromethylphenoxy) benzene.

- Process : The nitro compound is subjected to catalytic hydrogenation in an autoclave reactor.

- Catalysts : Commonly palladium-based catalysts.

- Conditions : Hydrogen gas is passed through the reaction mixture at 70–90°C for 3–4 hours under pressure.

- Workup : After cooling and depressurizing, the product is filtered, washed, and dried to obtain the diamine with high purity and yield.

This method offers advantages such as simplicity, low cost, environmental friendliness, and high product purity (up to 99.8%) with yields exceeding 95%, making it suitable for industrial-scale production.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution + catalytic reduction | Resorcinol + 2-chloro-5-nitrobenzotrifluoride | K2CO3, Pd/C, Hydrazine hydrate | DMF solvent, 100°C, 8 hours (substitution); ethanol, elevated temp (reduction) | ~90-95 | >99 | Well-established, good control over product |

| Catalytic hydrogenation of nitro intermediate | 1,3-Bis-(4-nitro-2-trifluoromethylphenoxy) benzene | Pd catalyst, H2 gas | 70–90°C, 3–4 hours, autoclave | >95 | 99.8 | Industrially scalable, environmentally friendly |

Chemical Reactions Analysis

1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: The nitro groups in the precursor can be reduced to amino groups using hydrogen gas and Pd/C catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, Pd/C, and various organic solvents.

Scientific Research Applications

High-Performance Polymers

Polyimide Synthesis

One of the primary applications of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy)benzene is in the synthesis of polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of trifluoromethyl groups enhances the solubility and optical transparency of the resulting polyimides. For instance, polyimides derived from this compound exhibit a 5% thermal weight loss at temperatures exceeding 525 °C and maintain a tensile strength greater than 60 MPa .

Table: Properties of Polyimides Derived from 1,3-Bis-(4-amino-2-trifluoromethylphenoxy)benzene

| Property | Value |

|---|---|

| Thermal Stability | 5% weight loss at >525 °C |

| Tensile Strength | >60 MPa |

| Young's Modulus | >4 GPa |

| Breakdown Strength | >358 kV/mm |

These polyimides are particularly useful as insulation materials in electronic devices due to their low dielectric constants and high breakdown strengths.

Energy Storage Applications

Lithium-Ion Batteries

The use of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy)benzene extends to the development of interlayers for current collectors in lithium-ion batteries. The polyimides synthesized from this compound can improve the specific energy of batteries by 16–26%, which is critical for enhancing battery performance in electric vehicles and portable electronics . Additionally, these materials can self-extinguish during short circuits, significantly improving safety.

Coatings and Surface Treatments

Fluorinated Coatings

The unique properties of fluorinated compounds make them ideal for use in coatings that require high chemical inertness and thermal stability. Research indicates that polyimides derived from 1,3-Bis-(4-amino-2-trifluoromethylphenoxy)benzene can be utilized in protective coatings for various industrial applications. These coatings can resist extreme temperatures and harsh chemicals while providing a low-friction surface .

Case Studies

Case Study 1: Polyimide Films for Aerospace Applications

A study demonstrated that films made from polyimides containing trifluoromethyl groups showed superior performance under extreme conditions typical in aerospace environments. These films maintained their mechanical integrity and thermal stability even after prolonged exposure to high temperatures and aggressive chemicals .

Case Study 2: Battery Performance Improvement

In another study focusing on lithium-ion batteries, researchers found that using interlayers made from polyimides derived from 1,3-Bis-(4-amino-2-trifluoromethylphenoxy)benzene resulted in batteries with improved charge-discharge cycles and enhanced safety features compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene primarily involves its ability to form strong intermolecular interactions due to the presence of amino and trifluoromethyl groups. These interactions contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in its action are related to its role as a building block in polymer synthesis, where it enhances the properties of the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally analogous diamines, primarily differing in substitution patterns (ortho/meta/para) and fluorination. Key comparisons include:

Key Research Findings

Solubility and Processability: The meta-substitution in 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene reduces chain rigidity compared to its para-substituted counterpart (6FAPB). This enhances solubility in organic solvents, enabling solution processing for thin-film applications in flexible electronics .

Thermal and Dielectric Performance :

While the para-substituted 6FAPB exhibits higher thermal stability (Td ~520°C vs. ~500°C for the meta isomer), the meta isomer’s lower dielectric constant (2.5–2.8) makes it superior for high-frequency communication materials .

Comparison with Biphenyl-Based Diamines (6FBAB) :

The biphenyl structure in 6FBAB increases rigidity and thermal stability (Td ~530°C) but reduces solubility. In contrast, the meta-substituted compound balances solubility and thermal performance, making it preferable for coatings and adhesives .

Mechanistic Insights from Structural Variations

- Fluorination Effects : The -CF₃ groups in all three compounds lower moisture absorption and dielectric constants. However, meta-substitution further amplifies free volume, reducing dielectric loss .

- Symmetry vs. Asymmetry : Para-substituted diamines (6FAPB) form ordered polymer chains with higher crystallinity, improving mechanical strength but limiting optical clarity. The meta isomer’s asymmetry enhances transparency and flexibility .

Q & A

Q. What are the established synthetic methodologies for preparing 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene, and how do reaction conditions influence yield and purity?

The compound is synthesized via thermally induced polycondensation with aromatic dianhydrides. Key steps include:

- Reagents : Commercial aromatic dianhydrides (e.g., pyromellitic dianhydride, benzophenone tetracarboxylic dianhydride) are commonly used as co-monomers .

- Conditions : Reactions are conducted under nitrogen at elevated temperatures (180–250°C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to facilitate imidization and chain elongation .

- Yield Optimization : Prolonged reaction times (>12 hours) and stoichiometric control of amine/anhydride groups (1:1 molar ratio) are critical for achieving >90% yield .

Q. How does the molecular structure of 1,3-Bis-(4-amino-2-trifluoromethylphenoxy) benzene contribute to its role in fluorinated polyimide synthesis?

The molecular architecture includes:

- Rigid Segments : Four benzene rings provide thermal stability and mechanical strength.

- Flexible Linkages : Three ether (-O-) groups enhance solubility in organic solvents (e.g., DMAc, DMF) by reducing chain rigidity .

- Trifluoromethyl (-CF₃) Groups : These substituents lower dielectric constants (<2.8 at 1 MHz) and improve optical transparency by reducing charge-transfer interactions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported thermal stability data for polyimides derived from this monomer?

Discrepancies in decomposition temperatures (Td: 450–550°C) arise from variations in:

- Dianhydride Selection : Pyromellitic dianhydride-based polyimides exhibit higher Td (~520°C) compared to hexafluorodianhydride derivatives (~480°C) due to increased aromaticity .

- Analytical Methods : Use complementary techniques (e.g., TGA, DSC) under identical heating rates (10°C/min) and atmospheres (N₂ vs. air) to standardize measurements .

- Side Reactions : Trace moisture during synthesis can hydrolyze imide rings, reducing thermal stability. Strict anhydrous conditions are recommended .

Q. How can researchers optimize the solubility-performance trade-off in fluorinated polyimides for microelectronics applications?

A methodological framework includes:

- Co-monomer Screening : Test dianhydrides with varying electron-withdrawing groups (e.g., -CF₃, -SO₂) to balance solubility and dielectric properties .

- Copolymerization : Introduce flexible aliphatic segments (e.g., -O- or -CH₂- groups) into the diamine structure to enhance processability without sacrificing thermal stability .

- Additive Blending : Incorporate <5 wt% plasticizers (e.g., phthalates) to improve film-forming ability while maintaining glass transition temperatures (Tg > 250°C) .

Q. What advanced characterization techniques are critical for analyzing structure-property relationships in polyimides derived from this monomer?

Q. How do competing side reactions during synthesis impact the molecular weight distribution of polyimides?

Common side reactions include:

- Incomplete Imidization : Detected via residual amine end groups (FTIR) and mitigated by extending reaction time or adding catalysts (e.g., quinoline) .

- Chain Termination : Moisture or impurities lead to low-molecular-weight oligomers (GPC analysis). Use molecular sieves or redistilled solvents to suppress this .

- Crosslinking : Observed as gelation; controlled by maintaining stoichiometric balance and avoiding excess diamine .

Q. What computational modeling approaches are used to predict the properties of polyimides derived from this monomer?

- Molecular Dynamics (MD) : Simulates chain packing and predicts solubility parameters (e.g., Hansen solubility parameters) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with optical transparency .

- Monte Carlo Simulations : Models free volume distribution to estimate dielectric constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.